molecular formula C24H9Br4NO7 B14118164 5-Maleimidoeosin

5-Maleimidoeosin

Cat. No.: B14118164
M. Wt: 742.9 g/mol
InChI Key: HHXBZYYFXVVANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Maleimidoeosin typically involves the reaction of eosin Y with maleimide. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Maleimidoeosin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are fluorescently labeled proteins and peptides, which can be used in various biochemical assays and diagnostic tests .

Mechanism of Action

5-Maleimidoeosin exerts its effects by specifically targeting and reacting with thiol groups on cysteine residues in proteins and peptides. This reaction forms a stable covalent bond, allowing for efficient and specific labeling of biomolecules. The fluorescent properties of the compound enable researchers to track and analyze the labeled proteins and peptides in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Maleimidoeosin

This compound is unique due to its specific reactivity with thiol groups, making it highly efficient for labeling cysteine residues in proteins and peptides. Its fluorescent properties and stability make it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C24H9Br4NO7

Molecular Weight

742.9 g/mol

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C24H9Br4NO7/c25-13-6-11-17(9-2-1-8(5-10(9)24(34)35)29-15(30)3-4-16(29)31)12-7-14(26)21(33)19(28)23(12)36-22(11)18(27)20(13)32/h1-7,32H,(H,34,35)

InChI Key

HHXBZYYFXVVANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C3=C4C=C(C(=O)C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)Br

Origin of Product

United States

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